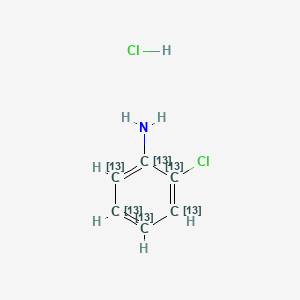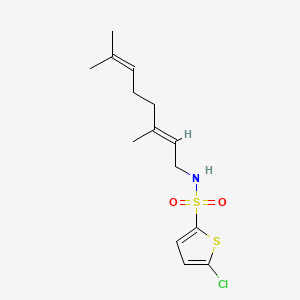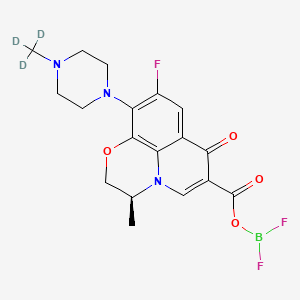
MC-betaglucuronide-MMAE-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MC-betaglucuronide-MMAE-1 is a potent antitumor drug-linker conjugate used in antibody-drug conjugates (ADCs). This compound consists of monomethyl auristatin E (MMAE), a tubulin polymerization inhibitor, linked via the cleavable ADC linker MC-betaglucuronide . The combination of these components allows for targeted delivery of the cytotoxic agent to cancer cells, minimizing damage to healthy cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MC-betaglucuronide-MMAE-1 involves the conjugation of MMAE with the MC-betaglucuronide linker. The process typically includes the following steps:
Activation of the linker: The MC-betaglucuronide linker is activated to form a reactive intermediate.
Conjugation with MMAE: The activated linker is then reacted with MMAE under controlled conditions to form the final conjugate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of the linker and MMAE: Large quantities of the linker and MMAE are synthesized separately.
Conjugation in large reactors: The conjugation reaction is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
MC-betaglucuronide-MMAE-1 undergoes several types of chemical reactions, including:
Hydrolysis: The cleavable linker can be hydrolyzed under acidic or enzymatic conditions.
Reduction: The compound can undergo reduction reactions, particularly in the presence of reducing agents.
Common Reagents and Conditions
Hydrolysis: Acidic conditions or specific enzymes are used to hydrolyze the linker.
Reduction: Reducing agents such as dithiothreitol (DTT) can be used to reduce the compound.
Major Products Formed
Hydrolysis: Hydrolysis of the linker results in the release of MMAE.
Reduction: Reduction reactions can lead to the formation of reduced intermediates and by-products.
Aplicaciones Científicas De Investigación
MC-betaglucuronide-MMAE-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study drug-linker conjugation and stability.
Biology: Employed in cell biology studies to investigate the effects of tubulin polymerization inhibition.
Medicine: Utilized in preclinical and clinical studies for targeted cancer therapy.
Industry: Applied in the development of new ADCs for cancer treatment
Mecanismo De Acción
MC-betaglucuronide-MMAE-1 exerts its effects through the following mechanism:
Targeting cancer cells: The antibody component of the ADC targets specific antigens on cancer cells.
Internalization and release: The ADC is internalized by the cancer cell, and the linker is cleaved, releasing MMAE.
Inhibition of tubulin polymerization: MMAE binds to tubulin, inhibiting its polymerization and disrupting the microtubule network, leading to cell cycle arrest and apoptosis
Comparación Con Compuestos Similares
MC-betaglucuronide-MMAE-1 is unique due to its specific linker and potent antitumor activity. Similar compounds include:
MC-betaglucuronide-MMAF: Another ADC with a similar linker but different cytotoxic agent.
MC-vc-PABC-MMAE: Uses a different linker (valine-citrulline) but the same cytotoxic agent (MMAE).
MC-PEG4-MMAE: Employs a polyethylene glycol (PEG) linker for improved solubility and stability
This compound stands out due to its cleavable linker, which allows for controlled release of the cytotoxic agent within the target cells .
Propiedades
Fórmula molecular |
C66H98N8O20 |
|---|---|
Peso molecular |
1323.5 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-6-[2-[3-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]propanoylamino]-4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C66H98N8O20/c1-13-38(6)54(46(90-11)34-51(79)73-32-20-23-44(73)59(91-12)39(7)61(84)68-40(8)55(80)42-21-16-14-17-22-42)71(9)63(86)52(36(2)3)70-62(85)53(37(4)5)72(10)66(89)92-35-41-25-26-45(93-65-58(83)56(81)57(82)60(94-65)64(87)88)43(33-41)69-48(76)29-30-67-47(75)24-18-15-19-31-74-49(77)27-28-50(74)78/h14,16-17,21-22,25-28,33,36-40,44,46,52-60,65,80-83H,13,15,18-20,23-24,29-32,34-35H2,1-12H3,(H,67,75)(H,68,84)(H,69,76)(H,70,85)(H,87,88)/t38-,39+,40+,44-,46+,52-,53-,54-,55+,56-,57-,58+,59+,60-,65+/m0/s1 |
Clave InChI |
SBQIJGOPQUXPJF-CDCONWBCSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)NC(=O)CCNC(=O)CCCCCN5C(=O)C=CC5=O |
SMILES canónico |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC(=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)NC(=O)CCNC(=O)CCCCCN5C(=O)C=CC5=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N,N-diethyl-2-[4-[(E)-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]ethanamine](/img/structure/B12415812.png)






![3-Oxa-9-azabicyclo[3.3.1]nonan-7-one-d6](/img/structure/B12415833.png)

